GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-

Description

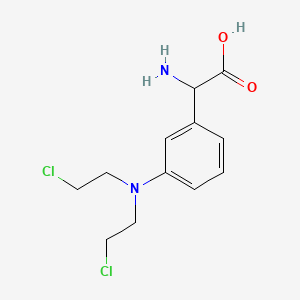

The compound GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)- is a nitrogen mustard derivative structurally characterized by a glycine backbone linked to a meta-substituted phenyl group bearing a bis(2-chloroethyl)amino moiety. This structure suggests dual functionality: the glycine residue may confer water solubility and metabolic integration, while the bis(2-chloroethyl)amino group is a known alkylating agent capable of cross-linking DNA and proteins.

Properties

CAS No. |

73105-08-5 |

|---|---|

Molecular Formula |

C12H16Cl2N2O2 |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid |

InChI |

InChI=1S/C12H16Cl2N2O2/c13-4-6-16(7-5-14)10-3-1-2-9(8-10)11(15)12(17)18/h1-3,8,11H,4-7,15H2,(H,17,18) |

InChI Key |

PJBRRWKNPUFXPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Aromatic Amine Functionalization with Bis(2-chloroethyl) Groups

The bis(2-chloroethyl)amino substituent is a nitrogen mustard derivative, commonly introduced via nucleophilic substitution reactions starting from an aromatic amine precursor. The general approach involves:

- Starting with m-aminophenylglycine or a protected derivative.

- Alkylation of the amino group with 2-chloroethyl chloride or related chloroalkyl reagents under basic conditions.

- Use of controlled stoichiometry and temperature to avoid over-alkylation or side reactions.

Formation of the Glycine Core

The glycine moiety can be introduced or preserved through:

- Direct use of 2-aminophenylglycine derivatives as starting materials.

- Synthetic routes involving Strecker-type synthesis or cyanohydrin intermediates followed by hydrolysis.

- Protection and deprotection strategies to safeguard amino and carboxyl groups during alkylation steps.

Suzuki Coupling and Microwave-Assisted Synthesis (Related Analogues)

While specific literature on the exact compound is limited, analogous glycine derivatives with substituted phenyl groups have been synthesized using:

- Suzuki coupling reactions under inert atmosphere with palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids.

- Microwave irradiation to accelerate reaction rates and improve yields.

- Subsequent acid-mediated deprotection to yield the free amino acid derivative.

This strategy, although described for biphenyl-glycine derivatives, provides a valuable methodology adaptable for the preparation of meta-substituted phenylglycine compounds with complex substituents.

Representative Preparation Method (Hypothetical Detailed Procedure)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | m-Nitrophenylglycine (protected), Pd catalyst, base, aryl boronic acid, microwave irradiation | Suzuki coupling to install phenyl substituent | 70-85 | Inert atmosphere, 80-100°C, 10-14 h |

| 2 | Reduction of nitro group to amine (e.g., Pd/C, H2) | Conversion to m-aminophenylglycine intermediate | 90 | Mild conditions to preserve glycine moiety |

| 3 | Alkylation with 2-chloroethyl chloride, base (e.g., Na2CO3), solvent (e.g., acetonitrile) | Introduction of bis(2-chloroethyl) groups on amine | 60-75 | Controlled addition to avoid polyalkylation |

| 4 | Deprotection of glycine protecting groups (acidic hydrolysis) | Obtain free amino acid | 85 | Purification by recrystallization |

Note: This table is constructed based on analogous synthetic methods and common organic chemistry practices for similar compounds.

Analytical and Purification Techniques

- Chromatographic purification (e.g., silica gel column chromatography) is essential after coupling and alkylation steps.

- Recrystallization from appropriate solvents (e.g., ethyl acetate/petroleum ether mixtures) improves purity.

- Chiral resolution may be necessary if enantiomerically pure forms are desired, often achieved by salt formation with chiral acids like D-camphor sulfonic acid.

Summary Table of Preparation Methods and Key Parameters

| Preparation Step | Key Reagents | Reaction Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Suzuki Coupling | Aryl halide, boronic acid, Pd catalyst, base | 80-100°C, inert gas, microwave-assisted | 70-85% | Efficient C-C bond formation |

| Nitro Reduction | Pd/C, H2 gas | Room temp to 50°C | ~90% | Mild, selective reduction |

| Alkylation | 2-chloroethyl chloride, base (Na2CO3) | 0-40°C, solvent (MeCN) | 60-75% | Controlled to avoid over-alkylation |

| Deprotection | Acidic hydrolysis (HCl, TFA) | Room temp to 40°C | 80-90% | Yields free amino acid |

Research Findings and Literature Correlation

- The cyclization and annulation strategies for related nitrogen- and phosphorus-containing heterocycles highlight the importance of controlled bond formation and ring closure, which may inspire analogous approaches in preparing complex substituted glycine derivatives.

- Microwave-assisted Suzuki coupling has been demonstrated to improve reaction efficiency in glycine derivative synthesis, reducing reaction times from hours to minutes while maintaining high yields.

- Resolution of racemic mixtures of chlorophenylglycine derivatives using chiral acids is a well-established method to obtain enantiomerically pure compounds.

Chemical Reactions Analysis

Alkylation

The compound acts as an alkylating agent due to its bis(2-chloroethyl)amino group, forming covalent bonds with nucleophilic sites in DNA (e.g., guanine bases). This leads to DNA cross-linking , disrupting replication and transcription .

Hydrolysis

Under physiological conditions, hydrolysis of the alkylating group may occur, though the primary reaction involves alkylation rather than cleavage .

Degradation

Degradation occurs under extreme pH or temperature conditions, breaking down the molecular structure.

| Reaction Type | Mechanism | Key Products |

|---|---|---|

| Alkylation | Covalent bond formation with DNA | Cross-linked DNA adducts |

| Hydrolysis | Cleavage of alkylating group | Chloride ions, degraded compound |

| Degradation | Breakdown of molecular bonds | Smaller organic fragments |

Mechanism of Action

The compound’s alkylating properties target DNA, particularly guanine bases, via a two-step reaction:

-

Electrophilic attack : The chloroethyl group reacts with nucleophilic sites (e.g., N7 of guanine).

-

Cross-linking : A second alkylating group attacks another DNA strand, forming interstrand or intrastrand links .

This disrupts DNA replication and transcription, triggering cell cycle arrest and apoptosis in rapidly dividing cells (e.g., cancer cells).

Analytical Characterization

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to study fragmentation patterns of related compounds:

-

[M + Na]+ and [M + H]+ ions : Formed under electrospray ionization, undergoing collision-induced dissociation.

-

Key fragments : Loss of NaCl or HCl ions, forming [(M + Na) – NaCl]+ and [(M + Na) – HCl]+ ions .

| Ion Type | Fragmentation Pathway | Key Observations |

|---|---|---|

| [M + Na]+ | Loss of NaCl or HCl | Formation of stable ionized species |

| [M + H]+ | Collision-induced dissociation | Sequence-dependent fragmentation |

Therapeutic Implications

The compound’s structural similarity to nitrogen mustards (e.g., chlorambucil) positions it as a candidate for chemotherapy. It exhibits:

-

Antitumor activity : Through DNA cross-linking and disruption of replication .

-

Selective toxicity : Targets rapidly dividing cells, minimizing damage to healthy tissues.

-

Metabolic stability : Maintains activity under physiological conditions but degrades under extreme environments.

Stability and Degradation

| Condition | Effect on Stability | Key Outcomes |

|---|---|---|

| Normal pH/temperature | Stable | Retains alkylating functionality |

| Extreme pH | Degradation | Loss of alkylating group |

| High temperature | Accelerated decomposition | Breakdown of molecular bonds |

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- has been investigated for its antitumor properties. Research indicates that conjugates of this compound with antitumor agents can enhance therapeutic efficacy. For instance, the combination of this glycine derivative with 5-fluorouracil (5-FU) has shown superior antitumor activity compared to the administration of either agent alone. This is attributed to the ability of the glycine moiety to improve the selectivity and concentration of the antitumor agents within tumor cells, thereby reducing systemic toxicity .

Mechanism of Action

The mechanism underlying its antitumor effects involves inhibiting nucleic acid biosynthesis within cancer cells. The compound's structure allows it to interfere with metabolic pathways essential for tumor growth, making it a candidate for targeted cancer therapies .

Cosmetic Applications

Skin Care Formulations

Glycine derivatives are increasingly utilized in cosmetic formulations due to their beneficial properties for skin health. They can act as moisturizing agents and enhance the stability and effectiveness of topical products. The incorporation of glycine compounds in creams and lotions has been shown to improve skin hydration and texture, making them valuable ingredients in dermatological products .

Formulation Stability

Research has demonstrated that glycine-based compounds can improve the rheological properties of cosmetic formulations, contributing to their stability and sensory attributes. This makes them suitable for use in a variety of personal care products, including emulsions and gels .

Biochemical Research Applications

Biological Activity Studies

Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- is also being studied for its biological activities beyond anticancer effects. Its derivatives have been screened for antimicrobial properties against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Sustainable Synthesis

Recent advancements in synthetic methodologies have facilitated the environmentally friendly production of glycine derivatives. For instance, blue LED-driven synthesis under metal-free conditions has been reported, allowing for efficient production with minimal waste generation . This approach aligns with current trends towards sustainable chemistry practices.

-

Conjugation with Antitumor Agents

A study demonstrated that conjugating glycine with 5-FU significantly improved its uptake by tumor cells while minimizing side effects on healthy tissues. This approach represents a promising direction for developing more effective chemotherapy regimens . -

Cosmetic Formulation Development

In a comparative study on various formulations containing glycine derivatives, results indicated that products with higher concentrations of these compounds exhibited better skin hydration and user satisfaction compared to standard formulations without them . -

Antimicrobial Screening

Recent investigations into glycine derivatives revealed selective antimicrobial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial treatments .

Mechanism of Action

The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA. This leads to the formation of cross-links and subsequent disruption of DNA replication and transcription. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Reactive Moieties | Key Functional Groups |

|---|---|---|---|

| GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)- | Glycine + phenyl-bis(2-chloroethyl)amine | Bis(2-chloroethyl)amino group | Alkylating agent, glycine backbone |

| BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) | Nitrosourea | 2-chloroethyl groups + nitroso group | Alkylating agent, isocyanate precursor |

| CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) | Nitrosourea + cyclohexyl group | 2-chloroethyl + cyclohexylcarbamoyl | Dual alkylation and carbamoylation |

Key Structural Differences

- Nitrosourea Backbone: Unlike BCNU and CCNU, the glycine compound lacks a nitroso (-NO) group, which in nitrosoureas facilitates decomposition into reactive alkylating and carbamoylating intermediates (e.g., isocyanates) .

- Glycine vs.

Mechanistic Comparison: Alkylation and Beyond

DNA Alkylation

- Shared Mechanism: The bis(2-chloroethyl)amino group in the glycine compound likely induces DNA cross-linking via chloroethyl adducts, similar to BCNU and CCNU .

- Divergence in Byproducts : Nitrosoureas generate isocyanates (e.g., cyclohexyl isocyanate) via nitroso group decomposition, which inhibit RNA processing by carbamoylating proteins . The glycine derivative, lacking this nitroso group, may avoid RNA-related toxicity but retain alkylating activity.

Protein Binding

- CCNU’s cyclohexylcarbamoyl group binds extensively to proteins (40–60% in dogs), while its ethylene moiety alkylates nucleic acids .

- The glycine compound’s bis(2-chloroethyl) group may exhibit weaker protein binding but comparable DNA alkylation efficiency .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Comparative Pharmacokinetics

Metabolism and Toxicity

- Nitrosoureas : Rapidly degrade into cytotoxic isocyanates, causing RNA processing inhibition and myelosuppression .

- Glycine Derivative: Potential for reduced carbamoylation-related toxicity (e.g., neurotoxicity) but retained myelosuppressive effects from alkylation .

Antitumor Efficacy and Limitations

- Glycine Derivative : Hypothesized to target peripheral tumors with reduced neurotoxicity but may lack CNS efficacy due to lower lipophilicity.

Biological Activity

Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)-, commonly referred to as a nitrogen mustard derivative, exhibits significant biological activity primarily in the context of cancer treatment. This compound is characterized by its ability to induce cytotoxic effects through DNA alkylation, making it a potent agent against various tumor types.

Chemical Structure and Properties

The molecular formula of Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- is , with a molecular weight of approximately 291.174 g/mol. Its structure features a glycine moiety linked to a phenyl group that contains a bis(2-chloroethyl)amino group, which is crucial for its reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.174 g/mol |

| Density | 1.353 g/cm³ |

| Boiling Point | 462.5 °C |

| Flash Point | 233.5 °C |

The primary mechanism through which Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- exerts its biological activity is through alkylation of DNA . This process leads to the formation of cross-links in DNA strands, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells, which is characteristic of many chemotherapeutic agents .

Key Findings:

- Cytotoxic Effects : Studies indicate that this compound can effectively target drug-resistant tumor cell lines, enhancing its therapeutic potential .

- Selectivity : The unique structure allows for modifications that may improve selectivity towards tumor cells while reducing side effects .

In Vitro Studies

Research has demonstrated that Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- exhibits significant antiproliferative activity against various cancer cell lines. For example:

- An in vitro study showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells . This indicates strong inhibitory effects on solid tumor cells.

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can inhibit tumor growth effectively:

- Tumor growth inhibition (TGI) was reported at approximately 48.89% when compared to standard treatments .

Comparative Analysis with Other Nitrogen Mustards

The following table compares Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- with other nitrogen mustard derivatives:

| Compound Name | Unique Features | Antitumor Activity |

|---|---|---|

| Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- | Specific glycine linkage; potential for targeted delivery | Significant cytotoxicity against resistant cell lines |

| Melphalan | Known for treating multiple myeloma | Effective but less selective than Glycine derivative |

| Chlorambucil | Used in chronic lymphocytic leukemia | Less reactive; broader side effect profile |

Applications and Future Directions

Glycine, 2-(m-(bis(2-chloroethyl)amino)phenyl)- shows promise not only as a standalone treatment but also as part of combination therapies:

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for derivatives of bis(2-chloroethyl)amino-phenyl glycine compounds?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) is a precursor used in alkylation reactions to introduce the chloroethylamine group onto aromatic glycine backbones . Ethanol mustard derivatives (e.g., CAS 63978-53-0) are synthesized via reaction of ethanolamine with 2-chloroethylamine under acidic conditions, yielding hydrochlorides . Key analytical steps include NMR to confirm substitution patterns and HPLC to assess purity.

Q. How can structural analogs of this compound be distinguished using spectroscopic techniques?

- Methodological Answer :

- NMR : The bis(2-chloroethyl)amino group produces characteristic splitting patterns in -NMR (δ 3.6–3.8 ppm for CHCl) and -NMR (δ 40–45 ppm for N-CH-Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 382.32 for a related pyridinemethanol derivative ).

- IR : Stretching vibrations for C-Cl (600–800 cm) and NH/OH (3200–3500 cm) confirm functional groups .

Advanced Research Questions

Q. What experimental models are appropriate for evaluating the DNA alkylation efficiency of bis(2-chloroethyl)amino-phenyl glycine derivatives?

- Methodological Answer :

- In vitro : Use comet assays (e.g., Cyclophosphamide hydrate, CAS 6055-19-2) to quantify DNA strand breaks in human lymphocytes .

- In vivo : Intraperitoneal administration in rodent models (e.g., LD = 145 mg/kg in rats ) with follow-up HPLC-MS to measure alkylation adducts in tissues.

- Mechanistic Studies : Compare crosslinking kinetics with Melphalan derivatives (e.g., CAS 3223-07-2) via stopped-flow spectroscopy to assess reactivity differences .

Q. How do structural modifications (e.g., hydroxylation vs. chlorination) impact toxicity profiles?

- Methodological Answer :

- Toxicity Screening : Acute toxicity (LD) varies significantly:

- Hydroxylated analogs : Lower toxicity (e.g., ethanol mustard derivatives with LD > 200 mg/kg ).

- Chlorinated analogs : Higher toxicity (e.g., 134 mg/kg LD in rats via unspecified routes ).

- Metabolic Stability : Incubate derivatives with liver microsomes to track dechlorination (via Cl release) or hydroxylation pathways .

Q. What contradictions exist in reported solubility and stability data for bis(2-chloroethyl)amino compounds?

- Methodological Answer :

- Solubility Discrepancies : Cyclophosphamide hydrate (40 g/L in water ) vs. ethanol mustard derivatives (lower solubility due to hydrophobic Cl groups ).

- Stability Challenges : Degradation via hydrolysis (e.g., releasing NO and Cl upon heating ). Mitigate by storing analogs at -20°C in anhydrous DMSO.

Experimental Design Considerations

Q. How can researchers optimize reaction yields for glycine-linked bis(2-chloroethyl)amino compounds?

- Methodological Answer :

- Stepwise Synthesis : Isolate intermediates (e.g., bis(2-chloroethyl)amine hydrochloride ) to minimize side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Yield Analysis : Monitor via -NMR integration of aromatic protons (e.g., meta-substituted phenyl glycine at δ 7.2–7.4 ppm ).

Q. What analytical strategies resolve conflicting toxicity data across structurally similar compounds?

- Methodological Answer :

- Dose-Response Curves : Compare intraperitoneal (ip) vs. oral administration in rodent models to identify route-dependent toxicity (e.g., ip LD = 145 mg/kg vs. higher oral tolerability).

- Metabolomics : Use LC-MS/MS to detect reactive intermediates (e.g., aziridinium ions in Cyclophosphamide ), which may explain variability.

Safety and Handling Protocols

Q. What precautions are critical when handling bis(2-chloroethyl)amino-phenyl glycine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators (flammable liquid derivatives, e.g., DOT Class 3 ).

- Decomposition Risks : Avoid heating above 110°C (e.g., Cyclophosphamide hydrate ) to prevent NO and Cl emissions.

- Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.